
5,7-Dihydro-5-(3-methylaminopropyl)-6H-dibenzo(d,f) (1,3)diazepine-6-one
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Overview
Description
5,7-Dihydro-5-(3-methylaminopropyl)-6H-dibenzo(d,f)(1,3)diazepine-6-one is a complex organic compound with significant applications in medicinal chemistry. This compound belongs to the class of dibenzodiazepines, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydro-5-(3-methylaminopropyl)-6H-dibenzo(d,f)(1,3)diazepine-6-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the dibenzodiazepine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3-methylaminopropyl group: This is achieved through nucleophilic substitution reactions, where the amine group is introduced to the dibenzodiazepine core.
Final cyclization and purification: The final product is obtained through cyclization reactions followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydro-5-(3-methylaminopropyl)-6H-dibenzo(d,f)(1,3)diazepine-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5,7-Dihydro-5-(3-methylaminopropyl)-6H-dibenzo(d,f)(1,3)diazepine-6-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dihydro-5-(3-methylaminopropyl)-6H-dibenzo(d,f)(1,3)diazepine-6-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another dibenzodiazepine with anxiolytic properties.
Clozapine: An antipsychotic drug with a similar core structure.
Lorazepam: A benzodiazepine used for its sedative effects.
Uniqueness
5,7-Dihydro-5-(3-methylaminopropyl)-6H-dibenzo(d,f)(1,3)diazepine-6-one is unique due to its specific substitution pattern and the presence of the 3-methylaminopropyl group, which imparts distinct pharmacological properties compared to other similar compounds.
Properties
CAS No. |
23288-41-7 |
---|---|
Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
5-[3-(methylamino)propyl]-7H-benzo[d][1,3]benzodiazepin-6-one |
InChI |
InChI=1S/C17H19N3O/c1-18-11-6-12-20-16-10-5-3-8-14(16)13-7-2-4-9-15(13)19-17(20)21/h2-5,7-10,18H,6,11-12H2,1H3,(H,19,21) |
InChI Key |
PIZXGKRCKLWTGD-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2C3=CC=CC=C3NC1=O |
Origin of Product |
United States |
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